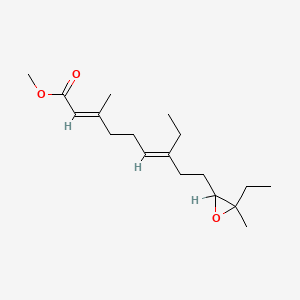

(10R,11S)-Juvenile hormone I

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(10R,11S)-Juvenile hormone I, also known as this compound, is a useful research compound. Its molecular formula is C18H30O3 and its molecular weight is 294.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Biosynthetic Reactions

JH I is synthesized via a modified mevalonate pathway in Lepidoptera, involving homoisoprenoid units derived from propionate and acetyl-CoA . Key steps include:

Homomevalonate Pathway

-

Substrates : Acetyl-CoA and propionyl-CoA combine to form 3-hydroxy-3-ethylglutaryl-CoA (HEG-CoA), which is reduced to homomevalonate .

-

Prenylation : Homomevalonate is converted to homoisopentenyl diphosphate (HIPP), which undergoes prenyltransferase reactions to generate farnesyl diphosphate analogs .

Late-Stage Modifications

-

Epoxidation : Farnesoic acid (FA) is epoxidized at C10,11 by cytochrome P450 monooxygenase (CYP15) to form (10R,11S)-JH acid (JHA) .

-

Methylation : JH acid methyltransferase (JHAMT) transfers a methyl group from S-adenosylmethionine (SAM) to JHA, yielding JH I .

Stereochemical Control

-

The (10R,11S) configuration arises from CYP15’s substrate selectivity for FA and JHAMT’s preference for (10R)-JHA . Computational models show hydrogen bonding between the epoxide oxygen and JHAMT residues (Ser-176, Tyr-178) stabilizes this configuration .

Hydrolytic Degradation

JH I is inactivated by juvenile hormone esterase (JHE), which hydrolyzes the methyl ester to yield JH acid and methanol .

Enzymatic Selectivity

-

Substrate Affinity : JHE from Heliothis virescens hydrolyzes (10R,11S)-JH I 82.7% faster than its (10S,11R) enantiomer .

-

Structural Basis : The hydrophobic active-site pocket of Manduca sexta JHE accommodates JH I’s epoxide group, with a catalytic triad (Ser-226, Glu-357, His-464) enabling nucleophilic attack on the ester bond .

Receptor Binding and Stereoselectivity

JH I activates the JH receptor Gce in Drosophila with high stereoselectivity:

Ligand-Receptor Interactions

-

Binding Affinity : (10R,11S)-JH I binds Gce with a K<sub>i</sub> of 13.8 ± 5.1 nM, comparable to JH III .

-

Activity : The natural enantiomer induces Kr-h1 gene expression at EC<sub>50</sub> = 16.7 nM, while (10S,11R)-JH I is inactive .

Structural Determinants

-

The 10R epoxide forms hydrogen bonds with Gce’s Tyr-142 and Asp-143, while the 2E,6E double bonds align with hydrophobic residues .

Oxidation

-

Epoxidation : Catalyzed by P450 enzymes using O<sub>2</sub> and NADPH .

-

Side-Chain Oxidation : Double bonds at C2 and C6 are susceptible to epoxidation or hydroxylation under strong oxidants (e.g., KMnO<sub>4</sub>).

Reduction

-

LiAlH<sub>4</sub> reduces the ester group to a primary alcohol, yielding JH I diol.

Substitution

-

Halogenation at C3 or C7 occurs with electrophilic reagents (e.g., Br<sub>2</sub>), though biological activity is often lost.

Stability and Degradation Pathways

Q & A

Basic Research Questions

Q. What are the most reliable analytical methods for detecting (10R,11S)-Juvenile Hormone I in biological samples, and how do they compare in sensitivity and specificity?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are gold standards due to their high sensitivity (detection limits ~0.1 pg/mL) and specificity for differentiating stereoisomers. For instance, LC-MS/MS minimizes matrix interference in hemolymph or tissue homogenates by using isotope-labeled internal standards . Enzyme-linked immunosorbent assays (ELISAs) are less precise for stereoisomer-specific quantification but useful for high-throughput screening. Validate methods with spiked recovery experiments (85–115% recovery) and cross-check against reference spectra .

Q. Which experimental model systems are optimal for studying the biosynthetic pathways of this compound?

- Methodological Answer : Drosophila melanogaster and Manduca sexta are widely used due to well-characterized corpora allata (CA) glands and genetic tools. For in vitro biosynthesis, dissect CA glands and incubate with radiolabeled precursors (e.g., ^3H-mevalonate) to trace JH I synthesis via the mevalonate pathway. Monitor intermediates using thin-layer chromatography (TLC) and confirm via co-elution with synthetic standards . Tribolium castaneum RNAi models are emerging for functional gene validation (e.g., JHAMT, CYP15A1) .

Q. How can researchers mitigate hormonal interference from endogenous compounds during this compound extraction?

- Methodological Answer : Use solid-phase extraction (SPE) with C18 columns to isolate JH I from polar metabolites. Pre-treat samples with lipase to degrade triglycerides, followed by hexane partitioning to separate non-polar JH I. Validate purity via blank runs and spike-and-recovery tests. Include controls with heat-inactivated enzymes to rule out non-specific degradation .

Advanced Research Questions

Q. How should researchers address contradictory data on the role of this compound in metamorphosis across insect orders?

- Methodological Answer : Conduct comparative studies using phylogenetically diverse models (e.g., Hemiptera vs. Lepidoptera). Standardize developmental staging (e.g., using Wigglesworth’s scale) and JH titer measurements (LC-MS/MS). For functional studies, apply JH analogs (e.g., methoprene) or CRISPR-Cas9 knockouts of JH receptors (e.g., Met). Use RNA-seq to identify conserved vs. order-specific pathways (e.g., Kr-h1 expression) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound signaling studies?

- Methodological Answer : Employ nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC50 values. Use Bayesian hierarchical models to account for inter-individual variability in in vivo assays. For RNA-seq data, apply DESeq2 with false discovery rate (FDR) correction. Report confidence intervals and effect sizes to quantify biological significance beyond p-values .

Q. How can researchers optimize in situ hybridization protocols to localize this compound receptor mRNA in heterogeneous tissues?

- Methodological Answer : Fix tissues in 4% paraformaldehyde with 0.1% diethylpyrocarbonate (DEPC)-treated PBS to preserve RNA. Design antisense probes targeting unique regions of Met or gce transcripts (validate via BLAST). Use tyramide signal amplification (TSA) for low-abundance targets. Include sense probes and RNase-treated sections as negative controls .

Q. Methodological Design & Reproducibility

Q. What steps ensure reproducibility in quantifying this compound titers across laboratories?

- Methodological Answer : Adopt the “MIJHIRA” guidelines (Minimum Information for JH Insect Research Articles):

Report extraction solvents (e.g., acetonitrile:water, 70:30), centrifugation parameters (e.g., 15,000 × g, 10 min).

Use synthetic (10R,11S)-JH I as a reference standard (≥98% purity, stored at −80°C).

Share raw mass spectrometry files (mzML format) in public repositories (e.g., MetaboLights) .

Q. How should hormonal fluctuations in female animal models be controlled when studying this compound?

- Methodological Answer : Synchronize estrous cycles via vaginal cytology or hormone priming (e.g., progesterone injections). Use ovariectomized models with controlled JH I supplementation. For longitudinal studies, sample at consistent circadian times (e.g., ZT4–ZT6) to minimize diurnal variation .

Q. Data Interpretation & Theory Integration

Q. What theoretical frameworks are critical for contextualizing this compound’s pleiotropic effects?

- Methodological Answer : Apply the Hormonal Signaling Threshold Model to explain dose-dependent outcomes (e.g., vitellogenesis vs. diapause). Use network theory to map JH I interactions with insulin/TOR pathways. For evolutionary studies, integrate comparative transcriptomics with fossil-calibrated phylogenies .

Q. How can systematic reviews improve hypothesis generation for understudied roles of this compound?

特性

CAS番号 |

23314-84-3 |

|---|---|

分子式 |

C18H30O3 |

分子量 |

294.4 g/mol |

IUPAC名 |

methyl (2E,6E)-7-ethyl-9-(3-ethyl-3-methyloxiran-2-yl)-3-methylnona-2,6-dienoate |

InChI |

InChI=1S/C18H30O3/c1-6-15(11-12-16-18(4,7-2)21-16)10-8-9-14(3)13-17(19)20-5/h10,13,16H,6-9,11-12H2,1-5H3/b14-13+,15-10+ |

InChIキー |

RQIDGZHMTWSMMC-SKDLNQQGSA-N |

SMILES |

CCC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)CC |

異性体SMILES |

CC/C(=C\CC/C(=C/C(=O)OC)/C)/CCC1C(O1)(C)CC |

正規SMILES |

CCC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)CC |

同義語 |

C18-juvenile hormone juvenile hormone I juvenile hormone I, (2alpha(2E,6E),3alpha)-(+-)-isomer juvenile hormone I, (2alpha(2E,6E),3beta)-(+-)-isomer juvenile hormone I, (2alpha(2E,6E),3beta)-isomer juvenile hormone I, (2alpha(2E,6Z),3beta)-(+-)-isomer juvenile hormone I, (2alpha(2Z,6E),3alpha)-(+-)-isomer juvenile hormone I, (2alpha(2Z,6E),3beta)-(+-)-isomer juvenile hormone I, (2alpha(2Z,6Z),3alpha)-(+-)-isomer juvenile hormone I, (2alpha(2Z,6Z),3beta)-(+-)-isomer juvenile hormone I, (2R-(2alpha(2E,6E),3alpha))-isomer juvenile hormone-I methyl-7-ethyl-3,11-dimethyl-cis-10,11-oxido-trans,trans-2,6-tridecadienoate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。